MPT0B002

Descripción

Propiedades

Número CAS |

946077-08-3 |

|---|---|

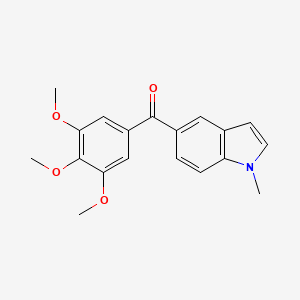

Fórmula molecular |

C19H19NO4 |

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

(1-methylindol-5-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C19H19NO4/c1-20-8-7-12-9-13(5-6-15(12)20)18(21)14-10-16(22-2)19(24-4)17(11-14)23-3/h5-11H,1-4H3 |

Clave InChI |

ZACNDXXBCBNGMV-UHFFFAOYSA-N |

SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

SMILES canónico |

CN1C=CC2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone MPT0B002 |

Origen del producto |

United States |

Foundational & Exploratory

MPT0B002's Mechanism of Action in Cancer Cells: A Technical Guide

MPT0B002 is a novel small molecule inhibitor that has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a detailed overview of its core mechanism of action, focusing on its effects on tubulin polymerization, cell cycle progression, and the induction of apoptosis in cancer cells. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Tubulin Polymerization Inhibition

The primary anti-cancer activity of this compound stems from its role as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] By disrupting the assembly of these microtubules, this compound effectively halts the cell division process.

This disruption of microtubule dynamics is a well-established strategy in cancer therapy, as it preferentially affects rapidly dividing cancer cells.[2] this compound's action leads to a cascade of downstream cellular events, culminating in cell cycle arrest and programmed cell death.

Cellular Consequences of this compound Activity

G2/M Phase Cell Cycle Arrest

A direct consequence of disrupted tubulin polymerization by this compound is the arrest of the cell cycle in the G2/M phase.[1][3] This arrest is a critical checkpoint that prevents cells with compromised mitotic spindles from proceeding through mitosis. Studies have shown that treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase.[3] This effect has been observed in various cancer cell lines, including colorectal cancer and chronic myeloid leukemia.[1][3] A key molecular indicator of this G2/M arrest is the concomitant increase in the level of cyclin B1, a crucial regulatory protein for the G2/M transition.[1]

References

- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MPT0B002: A Technical Guide to its Mechanism as a Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B002 is a novel small molecule that has demonstrated significant potential as an anticancer agent through its targeted inhibition of tubulin polymerization. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on colorectal cancer cells. The document summarizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its primary anticancer effect by disrupting the dynamic process of microtubule formation, which is essential for cell division. Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are critical for the formation of the mitotic spindle during mitosis. This compound functions by inhibiting the polymerization of tubulin, leading to a cascade of events that ultimately results in cancer cell death.

The key consequences of this compound-mediated tubulin polymerization inhibition are:

-

Disruption of Microtubule Dynamics: By preventing the formation of microtubules, this compound interferes with the structural integrity of the cytoskeleton and the formation of the mitotic spindle.

-

Cell Cycle Arrest at G2/M Phase: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to halt at the G2/M transition. This prevents the cell from proceeding into mitosis and dividing.

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic pathway of apoptosis, a form of programmed cell death, leading to the elimination of the cancerous cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects on human colorectal cancer cell lines, COLO205 and HT29.

Table 1: In Vitro Efficacy of this compound on Colorectal Cancer Cell Lines

| Cell Line | Assay | Endpoint | Result | Citation |

| COLO205 | Cell Viability | Growth Inhibition | Dose- and time-dependent | [1] |

| HT29 | Cell Viability | Growth Inhibition | Dose- and time-dependent | [1] |

| COLO205 | Colony Formation | Growth Inhibition | Confirmed inhibitory effect | [1] |

| HT29 | Colony Formation | Growth Inhibition | Confirmed inhibitory effect | [1] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis in Colorectal Cancer Cells

| Cell Line | Parameter | Observation | Citation |

| COLO205, HT29 | Cell Cycle | Arrest at G2/M phase | [1] |

| COLO205, HT29 | Cyclin B1 Levels | Increased | [1] |

| COLO205, HT29 | Apoptosis | Induced | [1] |

| COLO205, HT29 | Caspase-9 Levels | Reduced (indicative of cleavage) | [1] |

| COLO205, HT29 | Cleaved Caspase-3 Levels | Increased | [1] |

| COLO205, HT29 | Cleaved PARP Levels | Increased | [1] |

Note: Specific IC50 values for tubulin polymerization inhibition by this compound are not publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay (In Vitro)

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Reagents:

-

Purified tubulin (>99%)

-

GTP (Guanosine triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Nocodazole - an inhibitor)

-

Negative control (vehicle - e.g., DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin and General Tubulin Buffer on ice.

-

Add this compound, positive control, or negative control to the reaction mixture.

-

Add GTP to initiate the polymerization reaction.

-

Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

-

-

Data Analysis: Plot absorbance at 340 nm versus time. A decrease in the rate and extent of absorbance increase in the presence of this compound compared to the negative control indicates inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by measuring its absorbance.

-

Reagents:

-

Colorectal cancer cell lines (e.g., COLO205, HT29)

-

Complete cell culture medium

-

This compound (in various concentrations)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by flow cytometry. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G1 phase (2N), while cells in the S phase have an intermediate amount of DNA.

-

Reagents:

-

Colorectal cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

-

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in the staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: Generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Reagents:

-

Treated and untreated colorectal cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. Changes in the expression levels of the target proteins in this compound-treated cells compared to control cells are then determined.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a promising tubulin polymerization inhibitor with demonstrated efficacy against colorectal cancer cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of the intrinsic apoptotic pathway, provides a solid foundation for its further development as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of this compound. Further in vivo studies are warranted to establish its efficacy and safety profile in preclinical models.

References

MPT0B002-Induced G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity in various cancer cell lines. A primary mechanism of its action is the induction of cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound-induced G2/M arrest. Quantitative data from key studies are summarized, and detailed protocols for relevant assays are provided to facilitate further research and development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound functions as a tubulin inhibitor, disrupting the dynamic process of microtubule formation.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for segregating chromosomes during mitosis.[2][3] By inhibiting tubulin polymerization, this compound prevents the proper formation and function of the mitotic spindle.[1][2] This disruption triggers the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition to prevent aberrant chromosome segregation and subsequent aneuploidy.[4] This mechanism is a well-established strategy for anti-cancer therapeutic agents.[2][4]

References

- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MPT0B002: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Tubulin Polymerization Inhibitor

MPT0B002 has emerged as a promising anti-cancer agent, demonstrating potent inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. While a comprehensive SAR study of a series of direct this compound analogs is not publicly available, this guide leverages data from closely related indole-based tubulin inhibitors to infer the structural requirements for anti-cancer activity.

Core Structure and Biological Activity of this compound

This compound is identified as (1-methyl-1H-indol-5-yl)-(3,4,5-trimethoxy-phenyl)-methanone. It shares a structural class with other known tubulin inhibitors that feature an indole ring system. This compound, along with its analog MPT0B169, has been shown to effectively inhibit the proliferation of various cancer cell lines, particularly those of colorectal origin.[1]

Quantitative Biological Data

The following table summarizes the available in vitro cytotoxicity data for this compound and its analog MPT0B169 against a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | COLO205 | Colorectal Cancer | Data not available |

| HT29 | Colorectal Cancer | Data not available | |

| U87MG | Glioblastoma | Less effective than in CRC | |

| GBM8401 | Glioblastoma | Less effective than in CRC | |

| MCF-7 | Breast Cancer | Less effective than in CRC | |

| MDA-MB-231 | Breast Cancer | Less effective than in CRC | |

| A549 | Lung Cancer | Less effective than in CRC | |

| MPT0B169 | COLO205 | Colorectal Cancer | Data not available |

| HT29 | Colorectal Cancer | Data not available | |

| U87MG | Glioblastoma | Less effective than in CRC | |

| GBM8401 | Glioblastoma | Less effective than in CRC | |

| MCF-7 | Breast Cancer | Less effective than in CRC | |

| MDA-MB-231 | Breast Cancer | Less effective than in CRC | |

| A549 | Lung Cancer | Less effective than in CRC |

Note: While the publication states that this compound and MPT0B169 inhibit the growth of COLO205 and HT29 cells in a dose-dependent manner, specific IC50 values were not provided in the available literature. The compounds were found to be more effective against colorectal cancer (CRC) cell lines compared to glioblastoma, breast, and lung cancer cell lines.[1]

Structure-Activity Relationship (SAR) Analysis of Indole-Based Tubulin Inhibitors

Due to the lack of a publicly available, comprehensive SAR study on a series of direct this compound analogs, we present here the SAR data from a closely related series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. These compounds share key structural features with this compound, namely the 1-methyl-indole core and the 3,4,5-trimethoxyphenyl moiety, which are known to be important for binding to the colchicine site of tubulin.

The following table summarizes the in vitro anti-proliferative activities of this analog series against HeLa, MCF-7, and HT-29 cancer cell lines.[2][3]

| Compound | R | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HT-29 IC50 (µM) |

| 7a | 1H-pyrazol-1-yl | 1.23 | 1.56 | 2.34 |

| 7b | 3-methyl-1H-pyrazol-1-yl | 0.98 | 1.12 | 1.87 |

| 7c | 4-methyl-1H-pyrazol-1-yl | 0.76 | 0.98 | 1.54 |

| 7d | 3,5-dimethyl-1H-pyrazol-1-yl | 0.52 | 0.34 | 0.86 |

| 7e | 4-chloro-1H-pyrazol-1-yl | 1.15 | 1.32 | 2.01 |

| 7f | 4-bromo-1H-pyrazol-1-yl | 1.34 | 1.58 | 2.45 |

| 7g | 1H-1,2,4-triazol-1-yl | 1.56 | 1.87 | 2.98 |

| 7h | 3-methyl-1H-1,2,4-triazol-1-yl | 1.21 | 1.45 | 2.11 |

| 7i | 3,5-dimethyl-1H-1,2,4-triazol-1-yl | 0.89 | 1.03 | 1.67 |

From this data, several key SAR insights can be drawn:

-

The nature of the heterocyclic ring (R group) significantly influences activity. Pyrazole-containing compounds generally exhibit better anti-proliferative activity than their triazole counterparts.

-

Substitution on the pyrazole ring is beneficial. The introduction of methyl groups at the 3 and 5 positions of the pyrazole ring (compound 7d ) leads to the most potent activity across all three cell lines.[2][3] This suggests that these positions may be involved in favorable interactions with the tubulin binding pocket.

-

Electron-withdrawing groups on the pyrazole ring are detrimental to activity. Chloro and bromo substitutions (compounds 7e and 7f) result in decreased potency compared to the unsubstituted pyrazole (7a).

These findings suggest that for the this compound scaffold, modifications on the indole ring and the linker connecting it to the trimethoxyphenyl ring are likely to have a significant impact on biological activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound and related compounds.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Tubulin (≥99% pure, bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

-

Test compound (this compound or analogs) dissolved in DMSO

-

Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP (e.g., 1 mM).

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., COLO205, HT29)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound or analogs) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

-

Human cancer cell lines

-

Test compound (this compound or analogs)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Treat cancer cells with the test compound at the desired concentrations for a specific time.

-

Lyse the cells in lysis buffer and quantify the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for the cell viability MTT assay.

Conclusion

This compound is a potent tubulin polymerization inhibitor with promising anti-cancer activity, particularly against colorectal cancer. While a detailed SAR study of this compound and its direct analogs is needed for a complete understanding of its therapeutic potential, the analysis of closely related indole-based compounds provides valuable insights into the key structural features required for activity. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and optimize this promising class of anti-cancer agents. Future work should focus on the synthesis and evaluation of a focused library of this compound analogs to elucidate a more precise SAR and to identify candidates with improved potency and pharmacokinetic properties.

References

- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Interaction of MPT0B002 with Tubulin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B002 has been identified as a novel tubulin inhibitor that effectively suppresses the proliferation of various cancer cell lines.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] While the inhibitory effect of this compound on tubulin polymerization is established, the precise binding site on the tubulin heterodimer has not been definitively characterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the known effects of this compound on tubulin and outlines the standard experimental methodologies employed to elucidate the binding sites of such inhibitors.

This compound: A Potent Inhibitor of Tubulin Polymerization

This compound is a synthetic compound that has demonstrated significant anti-cancer properties.[1] Studies have shown that it inhibits the growth of colorectal cancer cells in a dose- and time-dependent manner.[1] The primary molecular target of this compound is tubulin, the protein subunit of microtubules. By disrupting the process of tubulin polymerization, this compound interferes with the formation of the mitotic spindle, a critical structure for cell division. This disruption triggers a cell cycle checkpoint at the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]

While the downstream cellular effects of this compound are well-documented, the specific molecular interactions governing its binding to tubulin remain to be fully elucidated. Identifying the precise binding pocket—such as the colchicine, vinca, or taxane sites—is crucial for understanding its detailed mechanism of action and for the rational design of more potent and selective derivatives.

Elucidating the Binding Site: Standard Experimental Protocols

The determination of a ligand's binding site on tubulin is a critical step in its development as a potential therapeutic agent. A combination of biochemical, biophysical, and computational methods are typically employed.

Competitive Binding Assays

Competitive binding assays are a common initial step to determine if a novel compound binds to a known ligand-binding site on tubulin. These assays involve measuring the displacement of a radiolabeled or fluorescently tagged ligand, known to bind to a specific site (e.g., colchicine, vinblastine, or paclitaxel), by the test compound. A reduction in the signal from the labeled ligand in the presence of the test compound indicates competition for the same binding site.

Experimental Protocol: Competitive Colchicine Binding Assay

-

Preparation of Reagents:

-

Purified tubulin protein (typically from bovine brain).

-

Radiolabeled colchicine (e.g., [³H]colchicine).

-

Test compound (this compound) at various concentrations.

-

Unlabeled colchicine as a positive control.

-

Binding buffer (e.g., MES or PIPES buffer with MgCl₂, EGTA, and GTP).

-

Filter membranes (e.g., DEAE-cellulose) and scintillation cocktail.

-

-

Incubation:

-

Incubate purified tubulin with a fixed concentration of radiolabeled colchicine and varying concentrations of the test compound or unlabeled colchicine.

-

Allow the binding reaction to reach equilibrium (typically for a specific time at 37°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the DEAE-cellulose membrane. The negatively charged tubulin-ligand complex is retained on the filter, while the unbound radiolabeled colchicine passes through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled colchicine against the concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled colchicine. This value can be used to calculate the binding affinity (Ki) of the test compound.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. The polymerization process is typically monitored by the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization, like this compound, will reduce the rate and extent of this increase.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Preparation of Reagents:

-

Lyophilized, high-purity tubulin (>99%).

-

GTP solution.

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

Glycerol (for promoting polymerization).

-

Test compound (this compound) at various concentrations.

-

Known tubulin polymerization inhibitor (e.g., colchicine) and enhancer (e.g., paclitaxel) as controls.

-

-

Assay Procedure:

-

Reconstitute tubulin on ice in General Tubulin Buffer containing GTP.

-

Add the test compound or controls to the tubulin solution.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.

-

Monitor the change in absorbance over time (e.g., every minute for 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 340 nm versus time to generate polymerization curves.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization, which is the concentration of the test compound that reduces the maximum rate of polymerization by 50%.

-

Molecular Docking and Structural Biology

Computational methods, such as molecular docking, can predict the binding pose and affinity of a ligand to a protein target. These in silico approaches are valuable for generating hypotheses about the binding site, which can then be validated experimentally.

Methodology: Molecular Docking

-

Preparation of Structures:

-

Obtain the 3D structure of the tubulin heterodimer from a protein database (e.g., the Protein Data Bank, PDB).

-

Generate a 3D model of the ligand (this compound).

-

-

Docking Simulation:

-

Use a docking software (e.g., AutoDock, Glide) to predict the binding orientation and conformation of the ligand within the potential binding sites of tubulin (colchicine, vinca, taxane sites).

-

The software calculates a docking score, which is an estimation of the binding affinity.

-

-

Analysis:

-

Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and specific amino acid residues in the binding pocket.

-

For definitive confirmation of the binding site and to understand the precise molecular interactions, co-crystallization of the ligand with tubulin followed by X-ray crystallography is the gold standard.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for identifying a tubulin inhibitor's binding site and the downstream consequences of tubulin inhibition.

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[1] While its efficacy as a tubulin inhibitor is clear, the specific binding site on the tubulin heterodimer remains an area for further investigation. The application of standard methodologies such as competitive binding assays, in vitro polymerization assays, and structural biology techniques will be instrumental in fully characterizing the molecular interactions of this compound with its target. A definitive identification of the binding site will provide invaluable insights for the future development of this and related compounds as effective cancer therapeutics.

References

The Discovery and Synthesis of MPT0B002: A Novel Tubulin Polymerization Inhibitor for Colorectal Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is established as a potent tubulin polymerization inhibitor that induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This document collates available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows, serving as a critical resource for researchers in oncology and drug development.

Introduction: The Discovery of this compound

This compound was identified as a promising new tubulin inhibitor with potent cytotoxic effects against various cancer cell lines. While the specific details of the initial screening and lead optimization process that led to the discovery of this compound are not extensively detailed in publicly available literature, its development is part of a broader effort to synthesize novel anti-cancer compounds. Research has shown that this compound is particularly effective in inhibiting the proliferation of human colorectal cancer (CRC) cells, positioning it as a promising candidate for further preclinical and clinical investigation for this malignancy.

Chemical Synthesis of this compound

The precise, step-by-step chemical synthesis route for this compound has not been published in detail in the accessible scientific literature. However, based on the synthesis of structurally related 2-aminobenzophenone and thiazole derivatives, a plausible synthetic strategy can be inferred. The synthesis of similar compounds often involves multi-step reactions, beginning with commercially available starting materials and employing standard organic chemistry transformations to construct the core scaffold and introduce the necessary functional groups.

A general synthetic approach for analogous compounds has been described, which may provide insights into the potential synthesis of this compound. For instance, the synthesis of 2-aminobenzophenone derivatives, which share structural similarities, has been reported. Similarly, methods for the synthesis of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have also been detailed. A definitive synthesis protocol for this compound would require access to specific patents or proprietary documentation.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its anti-cancer effects primarily through the disruption of microtubule dynamics, a critical process for cell division.

3.1. Binding to Tubulin

This compound functions as a tubulin polymerization inhibitor. By binding to tubulin, the protein subunit of microtubules, this compound prevents the assembly of these essential cytoskeletal structures. The disruption of the dynamic equilibrium between tubulin dimers and microtubules interferes with the formation of the mitotic spindle during cell division.

3.2. G2/M Cell Cycle Arrest

The inhibition of mitotic spindle formation by this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle. This cell cycle checkpoint is activated when the cell detects defects in the mitotic spindle, preventing the cell from proceeding into mitosis and cell division. An increase in the level of cyclin B1, a key regulatory protein of the G2/M transition, is observed in cells treated with this compound, which is a characteristic feature of G2/M arrest.

3.3. Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This is evidenced by the activation of key apoptotic proteins. Treatment with this compound leads to a reduction in the level of pro-caspase-9 and increases in the levels of cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase (PARP), all of which are hallmarks of the apoptotic cascade.

Signaling Pathway of this compound Action

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| COLO205 | Colorectal Cancer | Data not available |

| HT29 | Colorectal Cancer | Data not available |

| U87MG | Glioblastoma | Less effective |

| GBM8401 | Glioblastoma | Less effective |

| MCF-7 | Breast Cancer | Less effective |

| MDA-MB-231 | Breast Cancer | Less effective |

| A549 | Lung Cancer | Less effective |

Note: While the study by Lee et al. (2018) states that this compound was more effective against COLO205 and HT29 cells in a dose- and time-dependent manner, specific IC50 values were not provided in the abstract. "Less effective" indicates that the compound showed lower efficacy against these cell lines compared to the colorectal cancer cell lines.

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) |

| Nude Mice | COLO205 | This compound | Data not available | Data not available |

| Nude Mice | HT29 | This compound | Data not available | Data not available |

Note: Specific in vivo efficacy data, including dosage and tumor growth inhibition percentages, are not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| AUC | Data not available |

| t1/2 | Data not available |

| Bioavailability | Data not available |

Note: Pharmacokinetic data for this compound are not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are based on standard protocols and should be optimized for specific laboratory conditions.

Experimental Workflow

5.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed COLO205 and HT29 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

5.2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

-

Cell Seeding: Seed a low number of cells (e.g., 500 cells) in 6-well plates.

-

Treatment: Treat the cells with this compound at various concentrations for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

5.3. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on tubulin assembly.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture.

-

Polymerization Induction: Induce polymerization by raising the temperature to 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

5.4. Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5.5. Western Blot Analysis

This technique is used to detect and quantify specific proteins.

-

Protein Extraction: Lyse the this compound-treated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cyclin B1, caspase-3, PARP, β-actin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

5.6. Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject COLO205 or HT29 cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Conclusion

This compound is a promising novel tubulin polymerization inhibitor with demonstrated preclinical efficacy against colorectal cancer cells. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of apoptosis, is well-characterized. While further studies are required to elucidate its complete pharmacokinetic profile and to obtain more detailed in vivo efficacy data, the existing evidence strongly supports its continued development as a potential therapeutic agent for colorectal cancer. This technical guide provides a foundational resource for researchers aiming to build upon the current understanding of this compound and explore its full therapeutic potential.

In-Depth Technical Guide: The Anti-Tumor Efficacy of MPT0B002 in Colorectal Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical findings on MPT0B002, a novel tubulin inhibitor, and its effects on colorectal cancer (CRC) cell lines. The data and methodologies presented are synthesized from the pivotal study by Lin et al. (2018), titled "MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells."

Core Findings: this compound's Impact on Colorectal Cancer Cells

This compound has been identified as a potent small molecule that selectively inhibits the proliferation of human colorectal cancer cell lines, specifically COLO205 and HT29.[1] Its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and programmed cell death.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data demonstrating the efficacy of this compound against colorectal cancer cell lines.

Table 1: In Vitro Growth Inhibitory Activity of this compound

| Cell Line | Treatment Duration (h) | IC50 (µM) |

| COLO205 | 72 | Data not available in abstract |

| HT29 | 72 | Data not available in abstract |

Note: Specific IC50 values are not available in the abstract. Access to the full-text article is required for this data.

Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| COLO205 | Control | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Increased | |

| HT29 | Control | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Increased |

Note: The study indicates a significant increase in the G2/M phase population following this compound treatment.[1] Precise percentages require access to the full-text article.

Table 3: this compound-Induced Modulation of Key Apoptotic and Cell Cycle Proteins

| Cell Line | Protein | Effect of this compound Treatment |

| COLO205, HT29 | Cyclin B1 | Increased |

| COLO205, HT29 | Caspase-9 | Reduction in level |

| COLO205, HT29 | Cleaved Caspase-3 | Increased |

| COLO205, HT29 | Cleaved PARP | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols employed in the study of this compound's effects on colorectal cancer cell lines, based on standard laboratory practices and the information available in the abstract.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: COLO205 and HT29 cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Colony Formation Assay

-

Cell Seeding: A low density of COLO205 and HT29 cells was seeded in 6-well plates.

-

Treatment: Cells were treated with this compound for a specified period.

-

Incubation: The medium was replaced with fresh, drug-free medium, and the cells were incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies were fixed with methanol and stained with crystal violet.

-

Quantification: The number of colonies was counted.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: COLO205 and HT29 cells were treated with this compound for a specified time, then harvested by trypsinization.

-

Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Western Blotting

-

Protein Extraction: COLO205 and HT29 cells were treated with this compound, and total protein was extracted using a lysis buffer.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Cyclin B1, Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Tubulin Polymerization Assay

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer was prepared.

-

Treatment Addition: this compound or a control vehicle was added to the reaction mixture.

-

Polymerization Induction: The reaction was initiated by raising the temperature to 37°C.

-

Fluorescence Measurement: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorescence plate reader.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes involved in the action of this compound.

References

Preclinical Profile of MPT0B002: A Novel Tubulin Inhibitor for Cancer Therapy

A Comprehensive Technical Overview

MPT0B002 is a novel small molecule inhibitor of tubulin polymerization that has demonstrated significant preclinical anti-cancer activity, particularly in colorectal cancer models. This technical guide provides an in-depth summary of the core preclinical findings for this compound, including its mechanism of action, in vitro efficacy, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals.

In Vitro Efficacy and Mechanism of Action

This compound exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division and survival. Preclinical studies have shown that this compound is a potent inhibitor of tubulin polymerization, leading to a cascade of events that culminate in cancer cell death.

Growth Inhibition

This compound has shown potent growth inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound in various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| COLO205 | Colorectal Cancer | Data not available |

| HT29 | Colorectal Cancer | Data not available |

| U87MG | Glioblastoma | Data not available |

| GBM8401 | Glioblastoma | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| MDA-MB-231 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Quantitative data for IC50 values are not currently available in the public domain.

Cell Cycle Arrest

By disrupting tubulin polymerization, this compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis. This is a hallmark of tubulin-targeting agents. Studies in colorectal cancer cell lines have demonstrated a significant increase in the population of cells in the G2/M phase following treatment with this compound.[1] This cell cycle arrest is accompanied by a concomitant increase in the level of cyclin B1, a key regulatory protein of the G2/M transition.[1]

| Cell Line | Treatment | % of Cells in G2/M Phase |

| COLO205 | Control | Data not available |

| COLO205 | This compound | Data not available |

| HT29 | Control | Data not available |

| HT29 | This compound | Data not available |

Specific quantitative data from flow cytometry analysis are not currently available in the public domain.

Induction of Apoptosis

Following G2/M arrest, this compound induces apoptosis, or programmed cell death, in cancer cells. This has been shown to occur through the intrinsic apoptotic pathway, which is characterized by the involvement of mitochondria.[1] Key molecular events in this pathway include a reduction in the level of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP).[1]

| Cell Line | Treatment | Fold Change in Cleaved Caspase-3 | Fold Change in Cleaved PARP |

| COLO205 | This compound | Data not available | Data not available |

| HT29 | This compound | Data not available | Data not available |

Quantitative data from western blot analyses are not currently available in the public domain.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the modulation of key signaling pathways that control cell cycle progression and apoptosis. The experimental workflows used to elucidate these mechanisms are standard in preclinical cancer research.

This compound Mechanism of Action

General In Vitro Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (SRB Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Fixation: After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates were washed with water and air-dried. Cells were then stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance was read at 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.

Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing tubulin protein, GTP, and a fluorescent reporter in a polymerization buffer was prepared.

-

Compound Addition: this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) were added to the reaction mixture.

-

Initiation of Polymerization: The reaction was initiated by incubating the mixture at 37°C.

-

Measurement: The change in fluorescence or absorbance (at 340 nm) over time was monitored using a plate reader. Inhibition of tubulin polymerization by this compound results in a decrease in the rate and extent of the signal increase.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells were treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.

-

Fixation: Cells were fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Analysis by Western Blot

-

Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, caspase-9) and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Preclinical Studies, Pharmacokinetics, and Toxicology

As of the current date, there is no publicly available data on the in vivo preclinical efficacy, pharmacokinetics (including parameters such as Cmax and AUC), or toxicology of this compound. Such studies are crucial for the further development of this compound as a potential anti-cancer therapeutic. These studies would typically involve:

-

In Vivo Efficacy: Evaluation in animal models, such as human tumor xenografts in immunodeficient mice (e.g., HT-29 or COLO205 colorectal cancer xenografts), to assess the anti-tumor activity, including tumor growth inhibition.

-

Pharmacokinetics: Studies in animals (e.g., mice) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology: Acute and repeated-dose toxicity studies in relevant animal models to evaluate the safety profile of this compound and determine the maximum tolerated dose (MTD).

Conclusion

This compound is a promising preclinical candidate that demonstrates potent anti-cancer activity in vitro by targeting tubulin polymerization. Its ability to induce G2/M cell cycle arrest and apoptosis in colorectal cancer cells highlights its therapeutic potential. Further in vivo studies are necessary to establish its efficacy and safety profile to support its progression into clinical development.

References

Molecular Target Validation of MPT0B002: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B002 is a novel small molecule that has demonstrated potent anti-proliferative activity in colorectal cancer cell lines. This technical guide provides a comprehensive overview of the molecular target validation of this compound, focusing on its mechanism of action as a tubulin polymerization inhibitor. The available preclinical data indicates that this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway. This document summarizes the key experimental findings, outlines the methodologies employed for target validation, and presents the established signaling pathways.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer therapeutics. This compound has emerged as a promising new chemical entity that targets the tubulin-microtubule system, exhibiting significant growth-inhibitory effects in cancer cells. This guide delves into the preclinical evidence that validates tubulin as the primary molecular target of this compound.

Molecular Target: Tubulin

The principal molecular target of this compound has been identified as tubulin . This compound acts as a tubulin polymerization inhibitor , disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics is the foundational mechanism driving its cytotoxic effects in cancer cells.

Mechanism of Action

This compound exerts its anticancer effects through a well-defined mechanism of action:

-

Inhibition of Tubulin Polymerization: this compound directly interferes with the polymerization of tubulin monomers into microtubules.[1] This disruption leads to a decrease in the cellular microtubule mass.

-

G2/M Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, triggers the mitotic checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle.[1] A key molecular indicator of this arrest is the concomitant increase in the level of cyclin B1 .[1]

-

Induction of Apoptosis: Prolonged arrest in mitosis ultimately leads to the activation of the intrinsic apoptotic pathway.[1] This is evidenced by a reduction in the levels of pro-caspase-9 and subsequent increases in the levels of cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP) .[1]

Preclinical Validation in Colorectal Cancer

This compound has been evaluated in human colorectal cancer (CRC) cell lines, demonstrating significant anti-proliferative activity.

Cell Lines

The primary preclinical validation of this compound has been conducted on the following human colorectal cancer cell lines:

-

COLO205

-

HT29

This compound was found to be more effective in inhibiting the proliferation of these CRC cell lines compared to glioblastoma, breast, and lung cancer cell lines.[1]

Quantitative Data Summary

While the full-text publication with specific quantitative data was not accessible through public searches, the available abstract indicates dose- and time-dependent growth inhibition. The following table summarizes the types of quantitative data that would be expected from the described experiments.

| Parameter | Cell Line | This compound Concentration | Time Point | Expected Outcome |

| IC50 | COLO205, HT29 | Range of concentrations | 48h, 72h | Low micromolar or nanomolar range |

| Cell Cycle Distribution | COLO205, HT29 | IC50 concentration | 24h, 48h | Increased percentage of cells in G2/M phase |

| Apoptotic Cells | COLO205, HT29 | IC50 concentration | 48h, 72h | Increased percentage of Annexin V-positive cells |

| Protein Expression | COLO205, HT29 | IC50 concentration | 24h, 48h | Increased Cyclin B1, cleaved Caspase-3, cleaved PARP; Decreased pro-Caspase-9 |

Experimental Protocols

Detailed experimental protocols from the primary research on this compound are not publicly available. However, based on the described experiments, the following standard methodologies are typically employed for the validation of tubulin inhibitors.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells.

-

Procedure:

-

Seed COLO205 and HT29 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Tubulin Polymerization Assay

-

Principle: Measures the change in turbidity as tubulin polymerizes into microtubules.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add this compound or a control vehicle to the tubulin solution in a 96-well plate.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

-

Compare the polymerization curves of this compound-treated samples to control samples.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Procedure:

-

Treat COLO205 and HT29 cells with this compound for the desired time points.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Treat COLO205 and HT29 cells with this compound.

-

Harvest the cells and wash them with binding buffer.

-

Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate the cells in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins.

-

Procedure:

-

Treat cells with this compound and prepare total cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Cyclin B1, Caspase-9, Caspase-3, and PARP.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the molecular target validation of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound validation.

Conclusion

The available preclinical evidence strongly supports tubulin as the primary molecular target of this compound. Its mechanism of action, involving the inhibition of tubulin polymerization, subsequent G2/M cell cycle arrest, and induction of apoptosis, is well-established for this class of compounds. Further in-depth studies providing specific quantitative data on the effects of this compound in colorectal cancer models will be crucial for its continued development as a potential anticancer therapeutic. The lack of publicly available clinical trial data for this compound suggests that it is likely in the early stages of preclinical development.

References

Methodological & Application

Application Notes and Protocols for MPT0B002 in vitro Tubulin Polymerization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B002 is a novel small molecule inhibitor that has been identified as a potent anticancer agent.[1] Its mechanism of action involves the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The interference with microtubule dynamics makes them a key target for cancer chemotherapy. This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound.

Data Presentation

The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). While specific experimental values for this compound's IC50 in a cell-free tubulin polymerization assay are not publicly available in the reviewed literature, the following table provides a template for presenting such quantitative data. For context, IC50 values for other known tubulin inhibitors are often in the low micromolar range.[2][3]

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Tubulin Polymerization | In vitro Turbidimetric Assay | Data not available | - |

| Nocodazole (Control) | Tubulin Polymerization | In vitro Turbidimetric Assay | ~1-5 | [4] |

| Colchicine (Control) | Tubulin Polymerization | In vitro Turbidimetric Assay | ~1-10 | [2][5] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a standard method to monitor the effect of this compound on the polymerization of purified tubulin by measuring the increase in turbidity (light scattering) at 340 nm.

Materials:

-

Lyophilized >99% pure tubulin (from bovine or porcine brain)

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Nocodazole or Colchicine (positive control)

-

DMSO (vehicle control)

-

96-well, half-area, clear bottom microplates

-

Temperature-controlled microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.

-

Prepare a 10X GTP stock (10 mM) in General Tubulin Buffer.

-

Prepare serial dilutions of this compound and control compounds (e.g., Nocodazole) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, prepare the polymerization reaction mix in microcentrifuge tubes. For each reaction, combine:

-

General Tubulin Buffer

-

Glycerol (to a final concentration of 10%)

-

10X GTP stock (to a final concentration of 1 mM)

-

Reconstituted tubulin (to a final concentration of 3 mg/mL)

-

-

Aliquot the polymerization reaction mix into the wells of the pre-warmed 96-well plate.

-

-

Initiation of Polymerization and Data Acquisition:

-

Add the diluted this compound, control compounds, or vehicle (DMSO) to the respective wells.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

Data Analysis:

The rate of tubulin polymerization is proportional to the rate of increase in absorbance at 340 nm. The inhibitory effect of this compound is determined by comparing the polymerization kinetics in the presence of the compound to the vehicle control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro tubulin polymerization assay.

Caption: Workflow for the in vitro tubulin polymerization assay.

Signaling Pathway of Tubulin Polymerization and Inhibition

The diagram below illustrates the dynamic process of microtubule formation from tubulin dimers and the inhibitory action of agents like this compound.

Caption: this compound inhibits microtubule formation.

References

- 1. MPT0B169 and this compound, New Tubulin Inhibitors, Induce Growth Inhibition, G2/M Cell Cycle Arrest, and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]